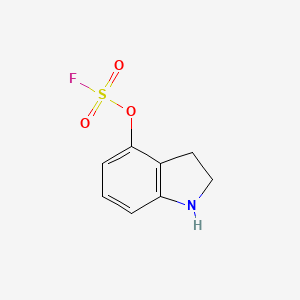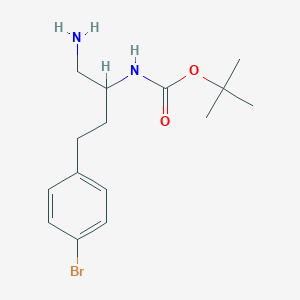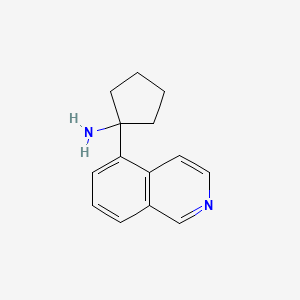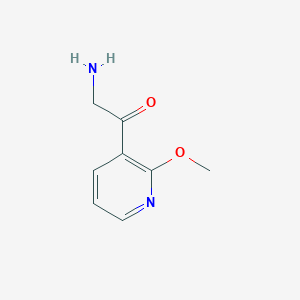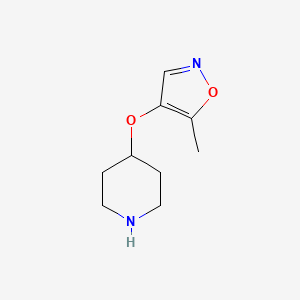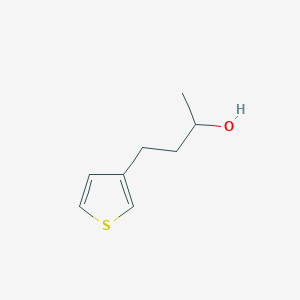
4-(Thiophen-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-3-yl)butan-2-ol is an organic compound that features a thiophene ring attached to a butanol chain. Thiophene is a five-membered heteroaromatic ring containing sulfur, which is known for its stability and aromaticity. The presence of the thiophene ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butan-2-ol typically involves the reaction of thiophene with butan-2-ol under specific conditions. One common method is the Friedel-Crafts alkylation, where thiophene reacts with butan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then attaches to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: 4-(Thiophen-3-yl)butan-2-one
Reduction: 4-(Thiophen-3-yl)butan-1-ol
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
4-(Thiophen-3-yl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(Thiophen-3-yl)butan-2-ol can be compared with other thiophene derivatives:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a corrosion inhibitor.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiophene and butanol, making it versatile for various applications.
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
4-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C8H12OS/c1-7(9)2-3-8-4-5-10-6-8/h4-7,9H,2-3H2,1H3 |
InChI Key |
IOGDEMOJKYADTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




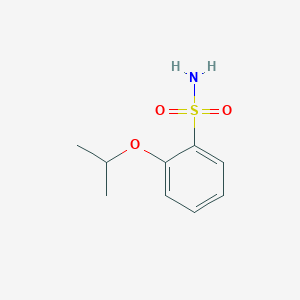
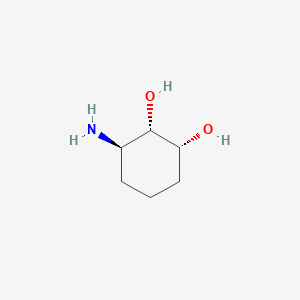

![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
